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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline
Cat. No.: B7808610
Get Quote
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Executive Summary

4-Chloro-N-cyclopentylaniline (CAS 1019619-33-0) is a specialized secondary amine
intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and
agrochemicals.[1][2][3][4] Structurally, it combines a lipophilic cyclopentyl ring with a para-
chlorophenyl moiety. This specific architecture is highly valued in medicinal chemistry for its
ability to modulate logP (lipophilicity) and restrict conformational freedom compared to open-
chain alkyl analogs.

This guide provides a rigorous technical overview of the compound’s synthesis, purification,
and application, moving beyond basic catalog data to offer actionable, field-proven protocols for
researchers.

Chemical Identity & Physicochemical Profile[1][2][6]
[71[8][9][10]
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Property Specification

IUPAC Name N-Cyclopentyl-4-chloroaniline

CAS Number 1019619-33-0

Molecular Formula C11H14CIN

Molecular Weight 195.69 g/mol

Appearance Pale yellow to off-white oil or low-melting solid

Soluble in DCM, EtOAc, MeOH; Insoluble in

Solubility .
water

~3.5 - 4.0 (Aniline nitrogen is weakly basic due
pKa (Calculated) ] ]
to electron-withdrawing CI)

LogP (Predicted) ~3.8 (High lipophilicity)

Strategic Utility in Drug Design

In Structure-Activity Relationship (SAR) studies, the N-cyclopentyl-4-chlorophenyl motif serves
two critical functions:

o Metabolic Stability: The cyclopentyl ring is generally more resistant to oxidative dealkylation
by Cytochrome P450 enzymes compared to linear N-butyl or N-pentyl chains.

» Hydrophobic Filling: The 4-chloro substituent provides a halogen bond acceptor capability
and fills hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites or GPCR
allosteric sites).

Synthesis Protocol: Reductive Amination (Gold
Standard)

While nucleophilic substitution (SN2) using chlorocyclopentane is possible, it often leads to
over-alkylation (tertiary amine formation) and elimination side products. The Reductive
Amination pathway is the industry-preferred method due to its high selectivity for the secondary
amine.
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Mechanism of Action

The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form
an imine (Schiff base). This imine is selectively reduced in situ by a mild hydride donor.

Acid Cat. (AcOH) Reduction
4-Chloroaniline -H20 > Imine Intermediate NaBH(OAc)3 > 4-Chloro-N-cyclopentylaniline
+ Cyclopentanone (Transient) (CAS 1019619-33-0)

Click to download full resolution via product page

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) as the
selective reducing agent.

Experimental Procedure

Note: This protocol is scaled for 10 mmol but is linearly scalable.

Reagents:

4-Chloroaniline (1.0 eq, 1.27 g)

Cyclopentanone (1.2 eq, 1.06 mL)

Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)

Acetic Acid (AcOH) (1.0 eq, catalytic promoter)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

e Imine Formation: In a dry flask under Nz, dissolve 4-chloroaniline and cyclopentanone in
DCE (30 mL). Add AcOH (0.6 mL). Stir at Room Temperature (RT) for 30 minutes to promote
equilibrium imine formation.

e Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Exothermic).
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o Expert Insight: Do not use NaBHa; it is too strong and will reduce the ketone before it
reacts with the amine. STAB is selective for the imine.

e Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (System: 10%
EtOAc/Hexane). The starting aniline spot should disappear.

e Quench: Quench carefully with saturated aqueous NaHCOs (30 mL) until gas evolution

ceases.

Purification & Validation Strategy (Self-Validating
System)

The crude reaction mixture will contain the product, unreacted ketone, and boron salts. An
Acid-Base Extraction acts as a chemical filter, ensuring high purity without immediate column
chromatography.
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Figure 2: Acid-Base purification logic. This workflow exploits the basicity of the secondary
amine to separate it from neutral organic impurities.

Analytical Verification

To confirm the identity of CAS 1019619-33-0, look for these diagnostic signals:
¢ 'H NMR (400 MHz, CDCls):

o 0 7.10 (d, 2H): Aromatic protons (ortho to ClI).
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o 0 6.50 (d, 2H): Aromatic protons (ortho to N). Note: The upfield shift confirms the amine is
attached.

o 0 3.75 (m, 1H): The methine proton (CH) of the cyclopentyl ring. This is the key diagnostic
peak for N-alkylation.

o 0 3.60 (br s, 1H): The NH proton (exchangeable with D20).
o 0 2.00 —1.40 (m, 8H): Cyclopentyl methylene protons.
Safety & Handling
Hazard Class: Irritant / Harmful.
e H302: Harmful if swallowed.
e H315/H319: Causes skin and eye irritation.
o H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Secondary
amines can oxidize slowly to N-oxides or hydroxylamines upon prolonged exposure to air and
light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. N-cyclopentylaniline | CAS#:40649-26-1 | Chemsrc [chemsrc.com]

e 2. 4-Chloro-N-cyclopentylaniline - Lead Sciences [lead-sciences.com]

e 3.1019619-33-0 | 4-Chloro-N-cyclopentylaniline - AiFChem [aifchem.com]
e 4.40649-26-1|N-Cyclopentylaniline|BLD Pharm [bldpharm.com]

 To cite this document: BenchChem. [Technical Monograph: 4-Chloro-N-cyclopentylaniline
(CAS 1019619-33-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7808610/docs#technical-monograph-4-chloro-n-
cyclopentylaniline-cas-1019619-33-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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